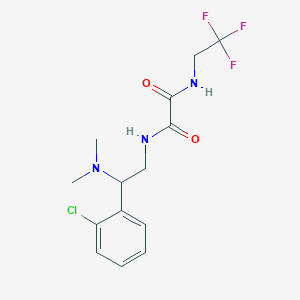

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

説明

N1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group and a trifluoroethyl moiety. The structural uniqueness of this compound lies in its combination of a halogenated aromatic ring (2-chlorophenyl) and a fluorinated alkyl chain (2,2,2-trifluoroethyl), which may influence its physicochemical properties, metabolic stability, and biological activity .

特性

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClF3N3O2/c1-21(2)11(9-5-3-4-6-10(9)15)7-19-12(22)13(23)20-8-14(16,17)18/h3-6,11H,7-8H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVPHACHFBLEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC(F)(F)F)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogues in Flavoring Agents

Several oxalamides have been identified as potent umami taste agonists. Key examples include:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : This compound, approved as FEMA 4233, features a dimethoxybenzyl group and a pyridin-ethyl substituent. It exhibits high potency in activating the hTAS1R1/hTAS1R3 umami receptor .

- 16.099: Structurally related to S336, this compound has a 2-methoxy-4-methylbenzyl group and a pyridin-2-yl-ethyl chain. It shares a NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day, with a safety margin exceeding 33 million based on exposure estimates in Europe and the USA .

Comparison: The target compound differs by replacing the methoxybenzyl group with a 2-chlorophenyl ring and substituting the pyridin-ethyl chain with a trifluoroethyl group.

Antimicrobial Oxalamides

The GMC series of oxalamides, such as GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) , demonstrates antimicrobial activity. These compounds incorporate halogenated aryl groups (e.g., 4-chlorophenyl) paired with cyclic imide moieties .

Comparison: While the target compound shares a chlorophenyl group with GMC-3, its trifluoroethyl and dimethylaminoethyl substituents distinguish it. The absence of a dioxoisoindolinyl group suggests divergent mechanisms of action, possibly shifting applications from antimicrobial to neurological or metabolic targets .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Research Implications and Gaps

The target compound’s unique structure presents opportunities for novel applications, such as CNS-targeted therapies or fluorinated prodrugs. However, comparative studies are needed to:

- Assess antimicrobial efficacy against GMC-series compounds.

- Conduct in vivo toxicokinetic studies to address fluorine-related bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。